Cas no 227327-40-4 (N-(adamantan-1-yl)methyl-2-bromobenzamide)

N-(Adamantan-1-yl)methyl-2-bromobenzamide is a brominated benzamide derivative featuring an adamantylmethyl substituent, offering unique steric and electronic properties. The adamantane moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug development. The bromine atom at the ortho position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including CNS-targeting agents, due to its rigid, three-dimensional structure. Its high purity and well-defined reactivity profile make it a reliable building block for pharmaceutical research and organic synthesis.
N-(adamantan-1-yl)methyl-2-bromobenzamide structure
227327-40-4 structure
Product name:N-(adamantan-1-yl)methyl-2-bromobenzamide
CAS No:227327-40-4
MF:C18H22NOBr
Molecular Weight:348.277
CID:3915242
PubChem ID:7750121

N-(adamantan-1-yl)methyl-2-bromobenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 2-bromo-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-
    • N-(adamantan-1-yl)methyl-2-bromobenzamide
    • AKOS008919401
    • AB00804705-01
    • SCHEMBL7570190
    • EN300-26868813
    • Z29444093
    • CHEMBL405790
    • 227327-40-4
    • N-[(adamantan-1-yl)methyl]-2-bromobenzamide
    • インチ: InChI=1S/C18H22BrNO/c19-16-4-2-1-3-15(16)17(21)20-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
    • InChIKey: WFVUWPAKGSXANP-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 347.08848Da
  • 同位素质量: 347.08848Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 380
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 29.1Ų

N-(adamantan-1-yl)methyl-2-bromobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26868813-5g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 90%
5g
$1821.0 2023-09-11
Enamine
EN300-26868813-0.05g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26868813-0.5g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26868813-1g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 90%
1g
$628.0 2023-09-11
Enamine
EN300-26868813-5.0g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-26868813-0.25g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26868813-2.5g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26868813-10.0g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26868813-0.1g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26868813-10g
N-[(adamantan-1-yl)methyl]-2-bromobenzamide
227327-40-4 90%
10g
$2701.0 2023-09-11

N-(adamantan-1-yl)methyl-2-bromobenzamide 関連文献

N-(adamantan-1-yl)methyl-2-bromobenzamideに関する追加情報

Comprehensive Overview of N-(adamantan-1-yl)methyl-2-bromobenzamide (CAS No. 227327-40-4)

N-(adamantan-1-yl)methyl-2-bromobenzamide (CAS No. 227327-40-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, combining an adamantane moiety with a bromobenzamide group, make it a valuable intermediate for drug discovery and advanced material synthesis. Researchers are increasingly exploring its potential applications in targeted therapies and high-performance polymers, aligning with current trends in precision medicine and sustainable material development.

The compound's adamantane backbone is particularly noteworthy due to its rigid, cage-like structure, which enhances thermal stability and bioavailability. This characteristic has led to its incorporation into various pharmaceutical candidates, especially in neurology and antiviral research. Recent studies highlight its potential role in addressing neurodegenerative disorders, a hot topic in medical research as populations age globally. The 2-bromobenzamide segment further contributes to its reactivity, enabling diverse chemical modifications for structure-activity relationship studies.

From a synthetic chemistry perspective, CAS No. 227327-40-4 serves as a versatile building block. Its bromine substituent allows for cross-coupling reactions, making it valuable in palladium-catalyzed transformations like Suzuki-Miyaura couplings. This aligns with the growing demand for efficient synthetic methodologies in both academic and industrial settings. Additionally, the compound's stability under various conditions makes it suitable for high-throughput screening applications, a critical need in modern drug discovery pipelines.

Recent advancements in computational chemistry have enabled researchers to better understand the molecular interactions of N-(adamantan-1-yl)methyl-2-bromobenzamide. Molecular docking studies suggest potential binding affinities with various biological targets, particularly in the central nervous system. This computational approach, combined with experimental validation, represents a powerful strategy in contemporary medicinal chemistry - addressing frequent search queries about "AI in drug discovery" and "computational drug design."

The compound's physicochemical properties have also sparked interest in materials science. Its adamantane core contributes to exceptional thermal stability, while the aromatic system enables π-π stacking interactions. These features make it a candidate for developing high-temperature polymers and advanced coatings, topics frequently searched in relation to renewable energy and electronics applications. Researchers are particularly interested in its potential for creating materials with unique dielectric properties.

Quality control and analytical characterization of 227327-40-4 typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency, a critical factor for research reproducibility - a major concern in scientific communities today. The compound's distinct spectral signatures facilitate its identification and purity assessment, addressing common questions about "compound characterization techniques" in organic chemistry forums.

In the context of green chemistry, synthetic routes to N-(adamantan-1-yl)methyl-2-bromobenzamide have evolved to minimize environmental impact. Recent publications describe catalytic methods and solvent optimization strategies that reduce waste generation, aligning with the pharmaceutical industry's growing emphasis on sustainable practices. This responds to increasing search trends for "green synthesis" and "environmentally friendly chemical processes."

The compound's stability profile makes it suitable for long-term storage, an important consideration for research laboratories and chemical suppliers. Proper handling typically involves standard organic compound protocols, with no special storage requirements - information frequently sought by laboratory technicians and procurement specialists searching for "chemical storage guidelines."

Patent literature reveals growing intellectual property activity surrounding derivatives of CAS No. 227327-40-4, particularly in therapeutic applications. This reflects the compound's potential commercial value and the pharmaceutical industry's ongoing search for novel molecular scaffolds. The patent landscape analysis provides valuable insights for researchers investigating "drug development trends" and "emerging chemical entities."

As research continues, N-(adamantan-1-yl)methyl-2-bromobenzamide maintains its position as a compound of significant interest across multiple disciplines. Its dual functionality as both a pharmaceutical intermediate and materials science building block ensures its relevance in addressing current scientific challenges, from developing next-generation therapeutics to creating advanced functional materials.

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